tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate: is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve multistep synthesis and the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Substitution: Common reagents for substitution reactions include halogenated hydrocarbons and organophosphates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various tropane alkaloids and other complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: The compound is used in the development of environmentally friendly and efficient pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
These compounds share a similar bicyclic structure but differ in their specific functional groups and stereochemistry, which can influence their biological activity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of research, with applications ranging from organic synthesis to biological studies and industrial applications.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-5-6-10(8-15)13(9,4)14/h9-10H,5-8,14H2,1-4H3 |
InChI Key |
UBJIEEWTUOPYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1CN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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